2,2-Difluoroethanol
Overview
Description
Synthesis Analysis
A new, mild, and efficient synthesis method for 2,2-difluoro-3-hydroxyacids, which can be related to the synthesis pathways of 2,2-difluoroethanol, involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions. This method highlights the selective cleavage of the CO-CF3 bond and the absence of products from the alternative CO-CF2R bond cleavage, offering a straightforward approach for the synthesis of related difluoro compounds with good to excellent yields using hexafluoro-2-propanol as a fluorine source (Jiménez, Bosch, & Guerrero, 2005).
Molecular Structure Analysis
The molecular structure of 1,2-difluoroethane, closely related to 2,2-difluoroethanol, has been determined by electron diffraction, revealing the gauche conformation as the sole structure with specific bond lengths and angles. This study provides insights into the structural characteristics of difluoroethanol molecules by analogy (Schaick, Geise, Mijlhoff, & Renes, 1973).
Chemical Reactions and Properties
Difluorocarbene, closely associated with 2,2-difluoroethanol synthesis, acts as a building block for consecutive bond-forming reactions, demonstrating the potential for synthesizing a wide variety of organofluorine compounds. This reactivity provides valuable insights into the chemical reactions and properties of 2,2-difluoroethanol and its derivatives (Dilman & Levin, 2018).
Physical Properties Analysis
The study on 2,2,2-trifluoroethanol and water mixtures through molecular dynamics simulations offers an understanding of the physical properties of fluoroethanol compounds. It sheds light on densities, diffusion constants, and the thermodynamic behavior of these mixtures, which can be extrapolated to understand the physical properties of 2,2-difluoroethanol (Chitra & Smith, 2001).
Chemical Properties Analysis
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, as a difluorocarbene reagent, exhibits reactivity characteristics that provide insights into the chemical properties of 2,2-difluoroethanol. Such reagents enable efficient sources of difluorocarbene, facilitating the synthesis of difluorocyclopropane products under specific conditions, highlighting the chemical versatility and reactivity of difluoroethanol derivatives (Eusterwiemann, Martínez, & Dolbier, 2012).
Scientific Research Applications
Synthesis and Yield Optimization : Luo Mengfei (2012) highlighted that using low temperature and ethanol as a solvent for 2,2-difluoroethanol synthesis results in a high yield of 98.1%, indicating its efficiency in synthesizing 2,2-difluoroethanol from ethyl difluoroacetate (Luo Mengfei, 2012).
Surface Chemistry : The study by J. Vaynberg and L. Ng (2005) explored the surface chemistry of 2,2-difluoroethanol on Al2O3, revealing its adsorption and decomposition, which form fluorinated surface ethoxide and surface acetate under different conditions (Vaynberg & Ng, 2005).
Method for Synthesizing 2,2-Difluoro-3-Hydroxyacids : A method by O. Jiménez et al. (2005) for synthesizing 2,2-difluoro-3-hydroxyacids using hexafluoro-2-propanol as a fluorine source was found to provide good to excellent yields under mild conditions, showcasing a new, mild, and efficient approach (Jiménez, Bosch, & Guerrero, 2005).
Vibrational Spectra Analysis : M. Perttilä (1979) analyzed the vibrational spectra of 2,2-difluoroethanol and its OD deuterated analogues, revealing fundamental frequencies in argon and nitrogen matrices (Perttilä, 1979).
Industrialized Production Methodology : Yan Zong-gang (2010) discussed the catalytic hydrogenation of difluoroacetyl chloride as a suitable starting material for the industrialized production of 2,2-difluoroethanol, due to its simple reaction conditions and satisfactory yield (Yan Zong-gang, 2010).
Global Warming Potential Analysis : A study by S. R. Sellevåg et al. (2004) evaluated the global warming potentials of 2-fluoroethanol, 2,2-difluoroethanol, and 2,2,2-trifluoroethanol, finding them to be insignificant compared to CFC-11 (CCl3F), a common ozone-depleting substance (Sellevåg et al., 2004).
Atmospheric Degradation Pathways : N. K. Gour et al. (2019) investigated the atmospheric degradation pathways of 2,2-difluoroethanol with Cl atom, highlighting its impact on the chemical's lifetime and global warming potential (Gour et al., 2019).
Thermodynamic Properties : R. Malhotra and L. Woolf (1995) studied the thermodynamic properties of liquid 2,2-difluoroethanol, discovering it to be significantly less compressible than 2,2,2-trifluoroethanol (Malhotra & Woolf, 1995).
Safety And Hazards
2,2-Difluoroethanol is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .
properties
IUPAC Name |
2,2-difluoroethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2O/c3-2(4)1-5/h2,5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGSDFLJZPNWHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189459 | |
Record name | 2,2-Difluoroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethanol | |
CAS RN |
359-13-7 | |
Record name | Difluoroethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Difluoroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoroethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.